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molecular formula C12H11N3O B025330 N-(2-aminophenyl)pyridine-4-carboxamide CAS No. 105101-25-5

N-(2-aminophenyl)pyridine-4-carboxamide

Cat. No. B025330
M. Wt: 213.23 g/mol
InChI Key: QBPHVELTLHFPNF-UHFFFAOYSA-N
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Patent
US04728658

Procedure details

A stirred suspension of 4-pyridinecarboxylic acid (2.15 g, 17.5 mmol) in dichloromethane (40 ml) was treated with 1,1'-carbonyldiimidazole (3.115 g, 19.2 mmol) and the resulting solution was stirred for 85 minutes and added to 1,2-benzenediamine (3.777 g, 34.9 mmol) in dichloromethane (125 ml). After 3 hours, the precipitate formed was filtered and purified by chromatography (SiO2 ; ethyl acetate) to give the title compound as pale yellow crystals (1.267 g), m.p. 225°-235°.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.115 g
Type
reactant
Reaction Step Two
Quantity
3.777 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([OH:9])=O)=[CH:3][CH:2]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[C:22]1([NH2:29])[C:23]([NH2:28])=[CH:24][CH:25]=[CH:26][CH:27]=1>ClCCl>[NH2:28][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[NH:29][C:7]([C:4]1[CH:3]=[CH:2][N:1]=[CH:6][CH:5]=1)=[O:9]

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.115 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
3.777 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N)N
Name
Quantity
125 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 85 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
purified by chromatography (SiO2 ; ethyl acetate)

Outcomes

Product
Details
Reaction Time
85 min
Name
Type
product
Smiles
NC1=C(C=CC=C1)NC(=O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.267 g
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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